molecular formula C19H14FNO3S B2814721 2-(4-Fluorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate CAS No. 886134-26-5

2-(4-Fluorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B2814721
CAS No.: 886134-26-5
M. Wt: 355.38
InChI Key: BYYXWVMJDRYRBQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate ( 886134-26-5) is a synthetic organic compound with a molecular weight of 355.38 g/mol and the molecular formula C 19 H 14 FNO 3 S . This ester features a central 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate moiety, a scaffold recognized as a privileged structure in medicinal chemistry due to its prevalence in biologically active molecules . The thiazole ring is a versatile heterocycle present in more than 18 FDA-approved drugs, contributing to a wide spectrum of pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory effects . Molecules containing the thiazole nucleus, such as the anticancer drug Dasatinib, demonstrate the potential of this structural class for targeting various disease pathways . The specific substitution pattern on this compound—incorporating a 4-fluorophenyl group and a phenyl ring—suggests its potential utility as a key intermediate or building block in drug discovery programs. Researchers are exploring such structures for the development of novel therapeutics, including kinase inhibitors and modulators of efflux pumps like P-glycoprotein . This product is provided for Research Use Only (RUO). It is strictly intended for laboratory research and chemical synthesis applications and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO3S/c1-12-17(25-18(21-12)14-5-3-2-4-6-14)19(23)24-11-16(22)13-7-9-15(20)10-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYXWVMJDRYRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Fluorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its anticancer properties and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of this compound is C24H22FNO3SC_{24}H_{22}FNO_3S with a molecular weight of approximately 417.47 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with appropriate acylating agents. The synthetic route can be optimized for yield and purity through various reaction conditions, including temperature and solvent choice.

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazoles can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1 summarizes the cytotoxic effects of similar thiazole compounds:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Thiazole AMCF-7 (Breast)15Apoptosis
Thiazole BHeLa (Cervical)12Cell Cycle Arrest
Thiazole CA549 (Lung)20Apoptosis

The specific IC50 values for this compound have not been extensively reported but are expected to fall within similar ranges based on structure-activity relationship (SAR) analyses.

Antimicrobial Activity

Beyond anticancer properties, thiazole derivatives have shown promise in antimicrobial activity. Compounds with fluorinated phenyl groups often exhibit enhanced potency against bacterial strains due to increased lipophilicity and membrane permeability.

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in treating cancer:

  • Study on Thiazole Derivatives : A study published in the European Journal of Medicinal Chemistry found that substituents on the thiazole ring significantly impacted their cytotoxicity against cancer cells. The presence of electron-withdrawing groups like fluorine increased the activity against breast and lung cancer cells .
  • Mechanistic Insights : Another investigation into the mechanism revealed that compounds with a similar structure to our target compound induced apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic factors .

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Efficiency : Pyrazole-based esters (e.g., 6m, 6o) are synthesized in higher yields (76–85%) compared to thiazole derivatives, likely due to fewer side reactions in pyrazole formation .

Physicochemical Properties :

  • Fluorine atoms enhance lipophilicity (logP ↑) and metabolic stability, making 2-(4-fluorophenyl)-2-oxoethyl esters favorable for drug design .
  • Thiazole cores exhibit higher melting points than pyrazoles, suggesting stronger crystal packing forces .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate?

  • Methodology : The compound is typically synthesized via multi-step reactions involving:

Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under basic conditions .

Esterification : Coupling of the thiazole-5-carboxylic acid intermediate with 2-(4-fluorophenyl)-2-oxoethanol using DCC/DMAP as activators .

  • Key considerations : Optimize reaction temperature (70–90°C) and solvent (DMF or THF) to avoid side products like hydrolysis of the ester group .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Analytical workflow :

  • 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from fluorophenyl and thiazole moieties .
  • IR spectroscopy : Confirm ester (C=O stretch at ~1720 cm⁻¹) and thiazole (C=N stretch at ~1640 cm⁻¹) functional groups .
  • HRMS : Validate molecular ion [M+H]+ with <2 ppm mass error .

Q. How is the crystal structure of this compound determined?

  • Protocol :

Data collection : Use single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) at 100 K .

Structure solution : Employ SHELXS-97 for phase determination via direct methods .

Refinement : SHELXL-2018 for anisotropic displacement parameters and H-atom placement (riding model) .

  • Validation : Check R-factor (<0.05) and residual electron density (<0.5 eÅ⁻³) .

Advanced Research Questions

Q. What challenges arise in refining crystallographic data for fluorinated thiazole derivatives?

  • Key issues :

  • Disorder in fluorophenyl groups : Address using PART instructions in SHELXL and restraining geometric parameters .
  • Twinned crystals : Apply TWIN/BASF commands in SHELXL for data integration .
    • Validation tools : PLATON/ADDSYM to detect missed symmetry and check for voids .

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?

  • SAR strategies :

  • Analog synthesis : Replace 4-fluorophenyl with chloro-, methoxy-, or trifluoromethyl groups to assess electronic effects .
  • Bioactivity assays : Test inhibitory activity against kinases or microbial targets (IC50/EC50 determination) .
    • Data correlation : Use QSAR models (e.g., CoMFA) to link substituent properties (Hammett σ) with activity trends .

Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data?

  • Case example : If NMR suggests planar conformation but X-ray shows puckered thiazole ring:

Re-examine NMR data : Use VT-NMR to assess dynamic effects (e.g., ring-flipping) .

Validate packing effects : Analyze intermolecular interactions (H-bonds, π-stacking) that stabilize non-planar conformations .

  • Cross-validation : Compare DFT-optimized gas-phase geometry (Gaussian 16) with crystallographic data .

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